molecular formula C6H3ClFN3 B1462580 2-Azido-4-chloro-1-fluorobenzene CAS No. 1156849-91-0

2-Azido-4-chloro-1-fluorobenzene

Cat. No. B1462580
M. Wt: 171.56 g/mol
InChI Key: SZIYJYFCSMMJAB-UHFFFAOYSA-N
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Description

2-Azido-4-chloro-1-fluorobenzene is an aromatic compound that belongs to the class of azobenzenes. It is used as a primary and secondary intermediate in organic synthesis .


Synthesis Analysis

The synthesis of 2-Azido-4-chloro-1-fluorobenzene involves reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The classical methods for the synthesis of azo compounds are the azo coupling reaction (coupling of diazonium salts with activated aromatic compounds), the Mills reaction (reaction between aromatic nitroso derivatives and anilines), and the Wallach reaction (transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acid media) .


Molecular Structure Analysis

The molecular formula of 2-Azido-4-chloro-1-fluorobenzene is C6H3ClFN3, and its molecular weight is 171.56 g/mol. The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems. These include free radical bromination, nucleophilic substitution, and oxidation . Nucleophilic displacement becomes quite rapid when the aryl halide is activated by substitution with strongly electron-attracting groups such as NO2, and when very strongly basic nucleophilic reagents are used .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

2-Azido-4-chloro-1-fluorobenzene serves as a precursor in the synthesis of a wide range of organic compounds. The azido group is known for its ability to participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, which is a cornerstone in the synthesis of 1,2,3-triazoles. This reaction is highly valued for its efficiency and selectivity, making it a key step in the construction of complex molecular architectures from simple precursors. For example, the synthesis of new 1,2,3-triazole derivatives, which are of interest due to their potential inhibitory activity against acidic corrosion of steels, showcases the utility of azido-containing compounds like 2-azido-4-chloro-1-fluorobenzene in facilitating such transformations (Negrón-Silva et al., 2013).

Materials Science and Polymer Chemistry

In materials science, 2-azido-4-chloro-1-fluorobenzene can be employed to modify the properties of polymers through post-polymerization modification techniques. The introduction of azide functionalities into polymers allows for subsequent modifications via click chemistry, enabling the design of materials with tailored properties. For instance, azide–para-fluoro substitution on polymers with 2-azido-4-chloro-1-fluorobenzene derivatives has been demonstrated to be a versatile approach for sequential postpolymerization modifications, leading to polymers with diverse functionalities and potential applications in advanced materials (Noy et al., 2019).

Molecular Spectroscopy

The structural and electronic characteristics of 2-azido-4-chloro-1-fluorobenzene make it an interesting subject for spectroscopic studies. Investigations into the vibrational spectra of related chloro- and fluoro-substituted benzenes have contributed to a deeper understanding of the effects of halogen substitution on molecular properties, which is crucial for the design of molecules with desired physical and chemical characteristics (Ilango et al., 2008).

Safety And Hazards

2-Azido-4-chloro-1-fluorobenzene is considered hazardous. It is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It also causes damage to organs through prolonged or repeated exposure .

Future Directions

While specific future directions for 2-Azido-4-chloro-1-fluorobenzene were not found in the search results, it is worth noting that azo compounds like this one are important in many areas of science. They display crucial properties for important applications, mainly for the chemical industry . They are excellent candidates to function as molecular switches because of their efficient cis-trans isomerization in the presence of appropriate radiation .

properties

IUPAC Name

2-azido-4-chloro-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIYJYFCSMMJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-4-chloro-1-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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